molecular formula C9H8ClN3 B13271911 6-Chloroquinoline-3,4-diamine

6-Chloroquinoline-3,4-diamine

Cat. No.: B13271911
M. Wt: 193.63 g/mol
InChI Key: JSWSNMRGRLUNDP-UHFFFAOYSA-N
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Description

6-Chloroquinoline-3,4-diamine: is a chemical compound belonging to the quinoline family, characterized by the presence of a chlorine atom at the 6th position and two amino groups at the 3rd and 4th positions on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroquinoline-3,4-diamine typically involves the chlorination of quinoline derivatives followed by amination. One common method is the reaction of 6-chloroquinoline with ammonia or amine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) to facilitate the amination process .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and amination processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 6-Chloroquinoline-3,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 6-Chloroquinoline-3,4-diamine is used as a building block in organic synthesis for the preparation of more complex quinoline derivatives. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential antimicrobial and antimalarial properties. It has shown activity against various bacterial and protozoal pathogens .

Medicine: The compound is investigated for its potential therapeutic applications, including its role as an antimalarial agent. It is also explored for its anticancer properties due to its ability to interfere with cellular processes .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in material science and nanotechnology .

Comparison with Similar Compounds

Uniqueness: 6-Chloroquinoline-3,4-diamine is unique due to the presence of both chlorine and amino groups on the quinoline ring, which imparts distinct chemical and biological properties. Its dual functionality allows for diverse chemical modifications and applications in various fields .

Properties

Molecular Formula

C9H8ClN3

Molecular Weight

193.63 g/mol

IUPAC Name

6-chloroquinoline-3,4-diamine

InChI

InChI=1S/C9H8ClN3/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-4H,11H2,(H2,12,13)

InChI Key

JSWSNMRGRLUNDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1Cl)N)N

Origin of Product

United States

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